Cas no 27869-08-5 (1-cyano-1-methylethane-1-sulfonyl chloride)

1-Cyano-1-methylethane-1-sulfonyl chloride is a specialized sulfonylating agent used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its key advantages include high reactivity due to the electron-withdrawing cyano and methyl groups, which enhance its electrophilic character. This compound is valuable in the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives, offering efficient functionalization under mild conditions. Its stability and selectivity make it suitable for applications in pharmaceuticals, agrochemicals, and materials science. The presence of the cyano group further allows for subsequent transformations, expanding its utility in multi-step synthetic routes. Proper handling is required due to its moisture sensitivity and potential corrosiveness.
1-cyano-1-methylethane-1-sulfonyl chloride structure
27869-08-5 structure
Product name:1-cyano-1-methylethane-1-sulfonyl chloride
CAS No:27869-08-5
MF:C4H6ClNO2S
MW:167.613938808441
CID:4643673
PubChem ID:55279680

1-cyano-1-methylethane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-cyano-1-methylethane-1-sulfonyl chloride
    • Inchi: 1S/C4H6ClNO2S/c1-4(2,3-6)9(5,7)8/h1-2H3
    • InChI Key: WYYCQTCXKZJACX-UHFFFAOYSA-N
    • SMILES: C(C#N)(C)(S(Cl)(=O)=O)C

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 251.0±23.0 °C at 760 mmHg
  • Flash Point: 105.6±22.6 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

1-cyano-1-methylethane-1-sulfonyl chloride Security Information

1-cyano-1-methylethane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-127699-0.25g
1-cyano-1-methylethane-1-sulfonyl chloride
27869-08-5 95%
0.25g
$389.0 2023-02-15
Enamine
EN300-127699-0.05g
1-cyano-1-methylethane-1-sulfonyl chloride
27869-08-5 95%
0.05g
$182.0 2023-02-15
Enamine
EN300-127699-2.5g
1-cyano-1-methylethane-1-sulfonyl chloride
27869-08-5 95%
2.5g
$1539.0 2023-02-15
Enamine
EN300-127699-0.1g
1-cyano-1-methylethane-1-sulfonyl chloride
27869-08-5 95%
0.1g
$272.0 2023-02-15
TRC
B427528-100mg
1-Cyano-1-methylethane-1-sulfonyl Chloride
27869-08-5
100mg
$ 295.00 2022-06-07
Aaron
AR01A5SB-5g
1-cyano-1-methylethane-1-sulfonyl chloride
27869-08-5 95%
5g
$3156.00 2023-12-14
Enamine
EN300-127699-250mg
1-cyano-1-methylethane-1-sulfonyl chloride
27869-08-5 95.0%
250mg
$389.0 2023-10-01
1PlusChem
1P01A5JZ-50mg
1-cyano-1-methylethane-1-sulfonyl chloride
27869-08-5 95%
50mg
$238.00 2025-03-04
1PlusChem
1P01A5JZ-1g
1-cyano-1-methylethane-1-sulfonyl chloride
27869-08-5 95%
1g
$908.00 2025-03-04
Aaron
AR01A5SB-50mg
1-cyano-1-methylethane-1-sulfonyl chloride
27869-08-5 95%
50mg
$276.00 2025-02-09

Additional information on 1-cyano-1-methylethane-1-sulfonyl chloride

1-Cyano-1-Methylethane-1-Sulfonyl Chloride (CAS No. 27869-08-5): Synthesis, Reactivity, and Applications in Modern Organic Chemistry

The compound 1-cyano-1-methylethane-1-sulfonyl chloride (CAS No. 27869-08-5) is a versatile organosulfur reagent that has garnered significant attention in synthetic organic chemistry due to its unique structural features and functional group compatibility. Its molecular formula, C4H7ClNOS, reflects the integration of a nitrile group (–CN), a methyl substituent (–CH3), and a sulfonyl chloride moiety (–SO2Cl) on a branched ethane backbone. This structural combination endows the molecule with dual reactivity profiles: the electrophilic nature of the sulfonyl chloride group and the nucleophilic potential of the cyano functionality.

In recent years, sulfonyl chlorides have emerged as pivotal intermediates in the development of pharmaceuticals and agrochemicals. The cyano-substituted sulfonyl chlorides, such as 1-cyano-1-methylethane-1-sulfonyl chloride, are particularly valuable for constructing sulfonamide derivatives via nucleophilic substitution reactions. These derivatives are widely used in drug discovery programs targeting G protein-coupled receptors (GPCRs) and enzyme inhibitors. For instance, a 2023 study in *Organic Letters* demonstrated the utility of similar compounds in generating bioactive sulfonamides with enhanced metabolic stability.

The synthesis of CAS No. 27869-08-5 typically involves a two-step process: first, the alkylation of acetonitrile to form 2-methylacetonitrile, followed by oxidation to generate the corresponding sulfonyl chloride using reagents like *m*-chloroperbenzoic acid (mCPBA). This methodology aligns with modern green chemistry principles by minimizing byproduct formation and improving atom economy. Researchers at ETH Zurich reported in *Green Chemistry* (2024) that such streamlined protocols reduce environmental impact while maintaining high yields (>90%) for industrial-scale applications.

A key feature of 1-cyano-1-methylethane-1-sulfonyl chloride is its role as a masked electrophilic sulfonating agent. The cyano group acts as an electron-withdrawing substituent, polarizing the sulfonyl chloride moiety to enhance its reactivity toward nucleophiles like amines or thiols. This property has been exploited in flow chemistry systems for continuous production of sulfonamide-based APIs (Active Pharmaceutical Ingredients). A 2024 patent filing from Merck & Co., Inc., highlights its application in synthesizing anti-inflammatory agents with improved solubility profiles.

The compound's branching at the central carbon introduces steric effects that influence regioselectivity during coupling reactions. Computational studies using density functional theory (DFT) have shown that the methyl group creates an asymmetric electron distribution around the sulfonyl center, directing nucleophilic attack preferentially at specific positions on aromatic substrates. This selectivity is critical for synthesizing complex heterocyclic frameworks found in natural products and drug candidates.

In material science research, cyano-functionalized sulfonyl chlorides have shown promise as crosslinking agents for polymeric materials requiring thermal stability and chemical resistance. A 2023 publication in *ACS Macro Letters* described their use in creating fluorinated polymers with exceptional hydrophobicity—applications include advanced coatings for aerospace components and biomedical devices requiring long-term durability under harsh conditions.

Safety data for CAS No. 27869-08-5 indicates typical handling precautions applicable to reactive organic compounds: storage under inert atmosphere conditions (e.g., nitrogen or argon), avoidance of moisture exposure due to potential hydrolysis of the sulfonyl chloride group, and use of personal protective equipment including nitrile gloves and fume hood operations during synthesis procedures.

The market demand for cyano-substituted sulfonyl chlorides continues to grow alongside advancements in medicinal chemistry methodologies. Suppliers offering high-purity (>99%) technical specifications enable both academic researchers and industrial chemists to achieve reproducible results across diverse synthetic pathways—from combinatorial library generation to late-stage API development projects.

Ongoing research focuses on expanding the scope of this compound through catalytic transformations that preserve both functionalities while introducing additional stereocenters or heteroatoms into molecular architectures. Collaborative efforts between academic institutions and pharmaceutical companies aim to optimize reaction conditions for large-scale manufacturing processes without compromising product quality or yield efficiency.

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